molecular formula C9H8N2O4 B1596227 2-(2-Phenylhydrazono)malonic acid CAS No. 40885-82-3

2-(2-Phenylhydrazono)malonic acid

Cat. No. B1596227
CAS RN: 40885-82-3
M. Wt: 208.17 g/mol
InChI Key: HTIRYCBOOVHGKR-UHFFFAOYSA-N
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Description

2-(2-Phenylhydrazono)malonic acid is a chemical compound with the molecular formula C9H8N2O4 . It is primarily used for research and development purposes .


Molecular Structure Analysis

The molecular structure of 2-(2-Phenylhydrazono)malonic acid consists of 9 carbon atoms, 8 hydrogen atoms, 2 nitrogen atoms, and 4 oxygen atoms . The exact structure is not provided in the search results.

Scientific Research Applications

1. Advanced Oxidation Processes (AOPs)

The advanced oxidation processes (AOPs) are a focal area of research due to their potential in addressing water scarcity and the accumulation of recalcitrant compounds in the environment. In a detailed study, the role of various by-products, including malonic acid, was scrutinized in the context of AOPs, specifically focusing on the degradation pathways, biotoxicity, and the Fukui function for predicting reactive sites in molecules. The outcomes of this study pave the way for enhancing the degradation processes in AOP systems, highlighting the role of malonic acid derivatives like 2-(2-Phenylhydrazono)malonic acid in environmental remediation efforts (Qutob et al., 2022).

2. Antioxidant Properties and Structure-Activity Relationships

Hydroxycinnamic acids, a category closely related to malonic acid derivatives, have been rigorously analyzed for their antioxidant properties. A comprehensive review shed light on the structure-activity relationships (SARs) of these compounds, indicating the crucial role of certain structural features like unsaturated bonds in their activity. This research provides a foundation for further studies on malonic acid derivatives and their potential antioxidant applications, emphasizing the need for detailed SAR studies to develop potent antioxidant molecules (Razzaghi-Asl et al., 2013).

3. Antioxidant Activity Determination

A review on analytical methods for determining antioxidant activity delineates various assays, highlighting the significance of structural features and their influence on antioxidant efficacy. This study underscores the importance of understanding the molecular mechanisms and kinetics of antioxidant processes, offering a platform for evaluating the antioxidant potential of malonic acid derivatives in various applications (Munteanu & Apetrei, 2021).

4. Drug Delivery Systems

In the realm of drug delivery, pH- and sugar-sensitive layer-by-layer films and microcapsules have been explored for their potential applications. These systems can respond to specific triggers like pH shifts, offering a controlled release of drugs. The review provides insights into the development of such drug delivery systems, potentially incorporating malonic acid derivatives for targeted therapeutic interventions (Sato et al., 2011).

Safety And Hazards

When handling 2-(2-Phenylhydrazono)malonic acid, it is advised to avoid breathing in mist, gas, or vapors. Contact with skin and eyes should be avoided, and chemical impermeable gloves should be worn. Ensure adequate ventilation and remove all sources of ignition. In case of accidental release, personnel should be evacuated to safe areas .

Future Directions

A study suggests a novel biological pathway for producing malonic acid (a derivative of 2-(2-Phenylhydrazono)malonic acid) from renewable resources in the future . This could potentially open up new avenues for the use of 2-(2-Phenylhydrazono)malonic acid in various industries.

properties

IUPAC Name

2-(phenylhydrazinylidene)propanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O4/c12-8(13)7(9(14)15)11-10-6-4-2-1-3-5-6/h1-5,10H,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTIRYCBOOVHGKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NN=C(C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20338352
Record name 2-(2-Phenylhydrazono)malonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20338352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Phenylhydrazono)malonic acid

CAS RN

40885-82-3
Record name 2-(2-Phenylhydrazono)malonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20338352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a vigorously stirred solution of ketomalonic acid monohydrate (29.33 g) in ethanol (140 ml) and water (300 ml) at ambient temperature was added phenylhydrazine (23.3 g) dropwise over a 40 minute period. The resultant slurry was stirred overnight at ambient temperature. The solid was separated by filtration, washed sucessively with cold water (100 ml) and ethanol (25 ml) and air dried. Subsequent drying was performed at 75° C. overnight in a vacuum oven to give the title compound as a yellow solid (42.38 g). 1H (300 MHz, DMSO-d6): d 7.12(t, 1H), 7.35-7.48(m, 4H); m.p.: 155°-157° C. (dec).
Quantity
29.33 g
Type
reactant
Reaction Step One
Quantity
23.3 g
Type
reactant
Reaction Step One
Quantity
140 mL
Type
solvent
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Sodium mesoxalate monohydrate (5.00 g, 27.8 mmol) was dissolved in 1 M hydrochloric acid (50 ml) to give a colourless cloudy solution. Phenylhydrazine (3.00 g, 2.72 ml, 27.8 mmol) was added dropwise at room temperature to the stirred mixture. A yellow precipitate formed, was collected by filtration after 90 min and washed with water (50 ml). The filter cake was triturated with ethyl acetate/hexane [1:1], filtered and dried under vacuum. The title compound was isolated as a yellow powder (4.74 g, 22.7 mmol, 82%). LCMS: m/z 207 [M−H]+.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2.72 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
LPR Baptista, VVC Sinatti, JHM Da Silva… - … and Applications in …, 2019 - Taylor & Francis
Background Lung cancer is the leading cause of cancer-related death worldwide. Among its subtypes, non-small cell lung cancer (NSCLC) is the most common. Recently, the …
Number of citations: 3 www.tandfonline.com
MF Taddio, L Mu, CA Castro Jaramillo… - Journal of Medicinal …, 2019 - ACS Publications
The costimulatory molecule CD80 is an early marker for immune activation. It is upregulated on activated antigen-presenting cells. We aimed at developing a tracer for imaging CD80 by …
Number of citations: 10 pubs.acs.org
MF Taddio - 2019 - research-collection.ethz.ch
Inflammation plays a crucial role in many pathologies. Monocytes and granulocytes are the first line of defense and a strong activation of these cells is a sign of inflammation or potential …
Number of citations: 0 www.research-collection.ethz.ch

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